molecular formula C6H8F2O B6146292 3-(2,2-difluoroethyl)cyclobutan-1-one CAS No. 1781338-14-4

3-(2,2-difluoroethyl)cyclobutan-1-one

Cat. No.: B6146292
CAS No.: 1781338-14-4
M. Wt: 134.1
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Description

3-(2,2-Difluoroethyl)cyclobutan-1-one is a cyclic ketone compound with the molecular formula C6H8F2O and a molecular weight of 134.12 g/mol. This compound has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-difluoroethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with difluoroethylating agents under controlled conditions. One common method includes the use of difluoroethyl bromide in the presence of a base such as potassium carbonate, followed by purification through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar difluoroethylating agents and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, distillation, and chromatographic purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Difluoroethyl)cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Substituted cyclobutanone derivatives.

Scientific Research Applications

3-(2,2-Difluoroethyl)cyclobutan-1-one has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,2-difluoroethyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

    Cyclobutanone: Lacks the difluoroethyl group, resulting in different chemical and biological properties.

    2,2-Difluoroethylcyclobutane: Similar structure but lacks the ketone functional group.

    Difluoromethylcyclobutanone: Contains a difluoromethyl group instead of a difluoroethyl group.

Uniqueness: 3-(2,2-Difluoroethyl)cyclobutan-1-one is unique due to the presence of both the difluoroethyl group and the cyclobutanone ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1781338-14-4

Molecular Formula

C6H8F2O

Molecular Weight

134.1

Purity

95

Origin of Product

United States

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